1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
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Overview
Description
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one is an organic compound featuring an imidazole ring, a butanone group, and an ethyl substituent. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the alkylation of 1-ethylimidazole with a butanone derivative. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of the butanone derivative under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1h-imidazol-2-yl)butan-1-one
- 1-(1-Propyl-1h-imidazol-2-yl)butan-1-one
- 1-(1-Butyl-1h-imidazol-2-yl)butan-1-one
Uniqueness
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group may confer distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
540780-96-9 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)butan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-3-5-8(12)9-10-6-7-11(9)4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZMQKXYIXTVBVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=NC=CN1CC |
Origin of Product |
United States |
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